molecular formula C9H20O3 B15163488 4,4-Diethoxy-2-methylbutan-1-ol CAS No. 189104-59-4

4,4-Diethoxy-2-methylbutan-1-ol

Cat. No.: B15163488
CAS No.: 189104-59-4
M. Wt: 176.25 g/mol
InChI Key: GWNPNIAUXKMYMO-UHFFFAOYSA-N
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Description

4,4-Diethoxy-2-methylbutan-1-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two ethoxy groups attached to a central carbon atom, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxy-2-methylbutan-1-ol typically involves the reaction of 2-methyl-2-butanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methyl-2-butanol is replaced by the ethoxy groups from diethyl carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxy-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diethoxy-2-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate, undergoing transformation to form various products. The ethoxy groups play a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two ethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

CAS No.

189104-59-4

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

4,4-diethoxy-2-methylbutan-1-ol

InChI

InChI=1S/C9H20O3/c1-4-11-9(12-5-2)6-8(3)7-10/h8-10H,4-7H2,1-3H3

InChI Key

GWNPNIAUXKMYMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)CO)OCC

Origin of Product

United States

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